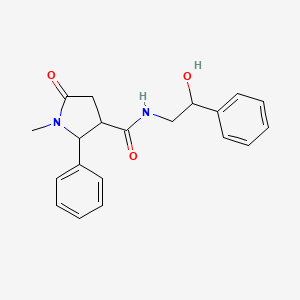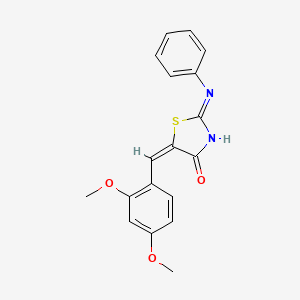
N-(2-hydroxy-2-phenylethyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-phenylethyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide is a compound that has been studied extensively for its potential as a therapeutic agent in various scientific fields. This compound is commonly referred to as HPPH, and it is a pyrrolidine derivative that has been shown to possess a range of biological activities. In
Mechanism of Action
The mechanism of action of HPPH is not fully understood, but it is believed to involve the modulation of oxidative stress and inflammation pathways. HPPH has been shown to increase the activity of antioxidant enzymes and decrease the production of reactive oxygen species. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. These effects may contribute to the neuroprotective properties of HPPH.
Biochemical and Physiological Effects:
HPPH has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. HPPH has also been shown to decrease the production of reactive oxygen species and inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, HPPH has been shown to have a protective effect on neurons, reducing cell death and promoting cell survival.
Advantages and Limitations for Lab Experiments
One advantage of using HPPH in lab experiments is its high purity and stability. HPPH can be synthesized with high yields and purity, making it suitable for use in various scientific applications. Additionally, HPPH has been shown to be non-toxic at therapeutic doses, making it a safe compound to use in lab experiments. One limitation of using HPPH is its relatively low solubility in aqueous solutions, which may limit its use in certain applications.
Future Directions
There are several future directions for research on HPPH. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. HPPH has been shown to have neuroprotective properties, and further research could explore its potential as a treatment for these diseases. Additionally, HPPH could be investigated for its potential as a drug delivery agent for targeted therapies. Further research could also explore the use of HPPH as a fluorescent probe in imaging applications.
Synthesis Methods
The synthesis of HPPH involves the reaction of 2-phenethylamine with ethyl acetoacetate to form 2-(2-phenylethyl)-2-oxoethyl acetate. This intermediate is then reacted with pyrrolidine to form the final product, HPPH. The synthesis of HPPH has been optimized to achieve high yields and purity, making it suitable for use in various scientific applications.
Scientific Research Applications
HPPH has been studied extensively for its potential as a therapeutic agent in various scientific fields. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. HPPH has also been investigated for its potential as a drug delivery agent, as it can cross the blood-brain barrier and target specific areas of the brain. Additionally, HPPH has been studied for its potential as a fluorescent probe in imaging applications.
properties
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-22-18(24)12-16(19(22)15-10-6-3-7-11-15)20(25)21-13-17(23)14-8-4-2-5-9-14/h2-11,16-17,19,23H,12-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMACYPRLQPIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NCC(C2=CC=CC=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6040882.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6040908.png)

![2-[(3-chloro-2-thienyl)carbonyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040919.png)
![1-(2-methoxy-5-{[(3-methoxybenzyl)(methyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6040920.png)
![6-{1-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6040928.png)
![1-[5-(methoxymethyl)-2-furoyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B6040934.png)
![4-({[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-1-ethyl-2-pyrrolidinone](/img/structure/B6040950.png)


![3-ethyl-4-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-methyl-2-piperazinone](/img/structure/B6040970.png)
![ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6040972.png)
![4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline](/img/structure/B6040975.png)